Product packaging for 2H-Indeno[5,6-D][1,2]oxazole(Cat. No.:CAS No. 40554-61-8)

2H-Indeno[5,6-D][1,2]oxazole

Cat. No.: B11918047
CAS No.: 40554-61-8
M. Wt: 157.17 g/mol
InChI Key: UZFQIZMNGBWTPY-UHFFFAOYSA-N
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Description

2H-Indeno[5,6-D][1,2]oxazole is a specialized heterocyclic compound that fuses an oxazole ring with an indene system, forming a structurally unique scaffold for advanced chemical research. As a member of the oxazole family, it is characterized as a weak base, with a conjugate acid having a pKa of 0.8 . This compound is provided as a high-purity chemical building block exclusively for research and development applications. Oxazole derivatives are prevalent in medicinal chemistry due to their wide range of biological activities. While specific studies on this indeno-fused derivative are ongoing, compounds based on the oxazole and related 2-phenylbenzo[d]oxazole scaffold have demonstrated significant research value. For instance, recent studies highlight that phenolic 2-phenylbenzo[d]oxazole derivatives exhibit potent tyrosinase inhibition, showing promise as novel skin-lightening agents with efficacy in cellular models and zebrafish larvae . Furthermore, oxazole motifs are integral to molecular hybridization strategies, where they are combined with other bioactive cores like isoxazole to create novel hybrids with multifaceted therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities . Researchers are exploring the utility of this compound as a key synthetic intermediate. Its structure makes it a promising precursor for developing new materials, ligands, and pharmacologically active molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B11918047 2H-Indeno[5,6-D][1,2]oxazole CAS No. 40554-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40554-61-8

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-cyclopenta[f][1,2]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-6-11-12-10(9)5-8(7)3-1/h1-6,11H

InChI Key

UZFQIZMNGBWTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CNOC3=CC2=C1

Origin of Product

United States

Mechanistic Investigations of 2h Indeno 5,6 D 1 2 Oxazole Formation

Reaction Pathway Elucidation for Oxazole (B20620) Ring Formation

The construction of the oxazole ring fused to an indene (B144670) core can be achieved through several strategic pathways, each with distinct mechanistic features.

A primary method involves the cyclization of appropriately substituted indene precursors. smolecule.com Another significant pathway is the 1,3-dipolar cycloaddition , where nitrile oxides react with dienophiles to forge the heterocyclic ring. smolecule.com The regioselectivity of this cycloaddition is often dependent on the specific nature of the dipolarophile used in the reaction. bohrium.com

The van Leusen oxazole synthesis represents a robust method, typically proceeding from an aldehyde and tosylmethyl isocyanide (TosMIC). mdpi.com The mechanism involves a two-step [3+2] cycloaddition. Initially, a deprotonated TosMIC attacks the aldehyde, leading to the formation of an oxazoline (B21484) intermediate after the resulting hydroxy group bonds with the isocyano group. mdpi.com

More complex strategies involve intramolecular cyclizations triggered by specific reagents or conditions. For instance, the Erlenmeyer–Plöchl and Dakin-West reactions are pivotal in generating oxazole-containing structures. nih.govacs.orgacs.org In these reactions, an oxazolone (B7731731) (or azlactone) is often formed as a key reactive intermediate which then participates in further transformations to build the final fused ring system. acs.org

A modern, atom-economical approach involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. DFT calculations suggest this transformation proceeds through a high-energy nitrenoid-like transition state to give a 3aH-pyrrolo[2,3-d]oxazole intermediate, which subsequently undergoes a 1,5-H-shift to yield the final product. nih.gov Iodine-catalyzed reactions of primary aliphatic amines can also yield oxazoles, proceeding through the activation of an α-C(sp³)-H bond and the formation of a five-membered transition state. acs.org

Proposed Mechanistic Cycles in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like indeno-oxazoles from simple precursors in a single pot. mdpi.comdovepress.comresearchgate.net These reactions are prized for their high atom economy, operational simplicity, and ability to generate molecular diversity. mdpi.comnih.gov

A proposed mechanism for a three-component synthesis of a related indeno-fused pyridopyrimidine system begins with the Knoevenagel condensation of 1,3-indanedione with an aromatic aldehyde, catalyzed by an ionic liquid. researchgate.net The resulting intermediate then undergoes a Michael addition with 2,6-diaminopyrimidin-4(3H)-one, followed by intramolecular cyclization and subsequent dehydration/aromatization to furnish the final polycyclic product. researchgate.net

A well-elucidated cascade reaction is the synthesis of 1-oxazolonylisobenzofurans, which shares key mechanistic steps relevant to indeno-oxazole formation. nih.govacs.org The proposed cycle is initiated by the Erlenmeyer–Plöchl azlactone (EPA) reaction.

Oxazolone Formation : An N-acylglycine (like hippuric acid) reacts with an anhydride (B1165640) (e.g., Ac₂O) to form an oxazolone intermediate in situ, a step similar to the Dakin-West reaction. acs.org

C-C Bond Formation : The oxazolone acts as a nucleophile, attacking an aldehyde group on a substrate like o-(2-acyl-1-ethynyl)benzaldehyde. acs.org

Cascade Cyclization : This addition triggers a subsequent intramolecular cyclization, often a 5-exo-dig cyclization, to form the fused ring system. acs.org

This process demonstrates how a single set of reagents can sequentially form multiple bonds and rings in a controlled manner, highlighting the elegance and efficiency of cascade methodologies. nih.gov

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of transient species are crucial for validating proposed reaction mechanisms. numberanalytics.com In the synthesis of indeno-oxazoles and related structures, several key intermediates and transition states have been identified or proposed.

Oxazolone Intermediates : In the Erlenmeyer–Plöchl reaction, the oxazolone intermediate has been successfully isolated. acs.org When this isolated intermediate was subjected to the reaction conditions, it converted to the final product, providing strong evidence for its role in the cascade pathway. acs.org

Enamine and Oxazoline Intermediates : In the synthesis of 1,2-oxazoles from β-enamino ketoesters and hydroxylamine (B1172632), a mechanistic study proposed several possible intermediates. nih.gov The reaction could proceed through an initial attack at the enamine carbon to form intermediate A , which eliminates dimethylamine (B145610) to give B , followed by cyclization. Alternatively, nucleophilic attack at the keto-carbonyl could form intermediate D . The pathway taken determines the final regioisomeric product. nih.gov Similarly, the van Leusen reaction proceeds through a well-established oxazoline intermediate. mdpi.com

Azomethine Ylide Intermediates : In the 1,3-dipolar cycloaddition route for synthesizing related spiro-pyrrolidine systems fused to an indenoquinoxaline core, an azomethine ylide is generated in situ. This intermediate, formed from the decarboxylative condensation of ninhydrin (B49086) and an amino acid, is the key reactive species that undergoes cycloaddition. researchgate.net

Transition States : While transition states are inherently fleeting, their structures can be inferred and modeled using computational chemistry. numberanalytics.com For example, DFT calculations for the isomerization of 5-(2H-azirin-2-yl)oxazoles to pyrrolo[2,3-d]oxazoles indicated the reaction proceeds via a high-energy, nitrenoid-like transition state. nih.gov In iodine-catalyzed oxazole synthesis, a five-membered transition state involving the iodine catalyst has been proposed to facilitate the C-H activation and subsequent cyclization. acs.org

Influence of Catalysts and Reagents on Reaction Mechanism and Selectivity

The choice of catalysts and reagents profoundly impacts the reaction pathway, efficiency, and selectivity in the synthesis of 2H-Indeno[5,6-d] bohrium.comsmolecule.comoxazole and its analogs.

The following table summarizes the observed effects of various catalysts and reagents on reaction outcomes:

ComponentTypeExampleInfluence on Mechanism and SelectivitySource(s)
Base Acetate SaltSodium Acetate (NaOAc)Crucial for promoting the cascade cyclization in the EPA reaction. Other bases like sodium trifluoroacetate (B77799) resulted in significantly lower yields of the desired product. nih.govacs.org
Catalyst Ionic Liquid[DMBSI]HSO₄Acts as a green and reusable catalyst, promoting a three-component reaction to form indeno-fused systems with high yields and short reaction times. researchgate.net
Catalyst MetalPalladium (Pd) with specific phosphine (B1218219) ligandsThe choice of ligand and solvent directs the regioselectivity of arylation on the oxazole ring. Polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation. organic-chemistry.org
Catalyst HalogenIodine (I₂)Mediates oxazole formation by activating α-C(sp³)-H bonds, enabling subsequent cyclization. acs.org
Catalyst MetalRhodium (Rh)The specific rhodium catalyst used affects the outcome in the synthesis of oxazole phosphonates from diazo compounds and nitriles. nuph.edu.ua
Reagent AnhydrideAcetic Anhydride (Ac₂O)Essential for the initial formation of the oxazolone intermediate in the Dakin-West/EPA reaction pathway. Without it, the cascade does not initiate. acs.org

Regioselectivity and Stereoselectivity in Indeno-Oxazole Synthesis

Controlling the precise spatial arrangement of atoms is a central challenge in organic synthesis. In forming indeno-oxazoles, both regioselectivity (which atoms are connected) and stereoselectivity (the 3D orientation of those atoms) are critical considerations.

Regioselectivity : The synthesis of 1,2-oxazoles often faces challenges of regiocontrol. A prominent example is the reaction between β-enamino ketoesters and hydroxylamine, which can theoretically produce two different regioisomers depending on the initial site of nucleophilic attack. nih.gov The resulting isomers, such as methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate and methyl 3-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, can be distinguished and characterized using advanced NMR experiments (¹H, ¹³C, and ¹⁵N NMR). beilstein-journals.org Similarly, in 1,3-dipolar cycloaddition reactions, the nature of the dipolarophile can dictate the regiochemical outcome. bohrium.com Palladium-catalyzed direct arylation of oxazoles offers another level of control; the use of specific ligands and solvents can selectively direct the reaction to either the C-2 or C-5 position of the oxazole ring. organic-chemistry.org

Stereoselectivity : The control of stereoisomers (e.g., Z/E isomers) has also been demonstrated. In a cascade reaction forming related isobenzofurans, the geometry of the starting materials significantly influenced the stereochemical outcome. acs.org When arylbutynone derivatives were used, the reactions were highly stereoselective, affording predominantly one isomer. However, using diarylpropynone derivatives resulted in a mixture of Z- and E-isomers, the ratio of which could be determined by ¹H NMR spectroscopy. acs.org The rigid, fused ring system of indeno-oxazole ligands introduces significant stereochemical constraints, which is a key feature in their application in asymmetric catalysis.

Computational and Theoretical Studies of 2h Indeno 5,6 D 1 2 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a compound like 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole (B20620), these methods provide a microscopic view of its behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to heterocyclic compounds to predict optimized geometries, electronic properties, and chemical reactivity. mdpi.comresearchgate.netbohrium.com For 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole, DFT calculations, likely using a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the standard approach to determine its most stable three-dimensional structure. mdpi.comresearchgate.net

These calculations yield crucial parameters that describe the molecule's reactivity. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Other calculated parameters like ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps help to identify the most reactive sites for electrophilic and nucleophilic attack. bohrium.comresearchgate.net

Table 1: Typical Reactivity Descriptors Calculated via DFT for Heterocyclic Compounds

ParameterDescriptionImplication for Reactivity
E_HOMO Energy of the Highest Occupied Molecular OrbitalHigher values indicate a better electron donor.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalLower values indicate a better electron acceptor.
Energy Gap (ΔE) Difference between E_LUMO and E_HOMOA smaller gap suggests higher polarizability and reactivity.
Ionization Potential (I) Energy required to remove an electronLower values indicate higher reactivity. nih.gov
Electron Affinity (A) Energy released when an electron is addedHigher values indicate a better electron acceptor.
Electronegativity (χ) Tendency to attract electronsHigher values suggest a better electron acceptor.
Chemical Hardness (η) Resistance to change in electron distributionLower values correlate with higher reactivity.

This table is illustrative, based on general DFT studies of heterocyclic compounds, as specific data for 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole is not available.

The fusion of the indene (B144670) and isoxazole (B147169) rings creates a rigid, polycyclic system. Conformational analysis for such molecules involves determining the most stable spatial arrangement of atoms. For fused ring systems, this often focuses on the planarity of the structure and the energetic barriers between different conformations, if any exist. researchgate.netnih.gov

Computational methods, primarily DFT, are used to calculate the potential energy surface of the molecule. researchgate.net This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. For a relatively rigid structure like 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole, the primary focus would be to confirm the planarity of the fused aromatic system and to calculate the energetic cost of any distortions from this planar geometry. Studies on other multi-ring heterocycles show that even in seemingly rigid structures, slight puckering or bending can occur, and understanding these subtle conformational preferences is key to predicting crystal packing and intermolecular interactions. researchgate.netrsc.org

Tautomerism is a critical consideration for many heterocyclic compounds, including those with an isoxazole ring. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole, while the "2H" designation specifies a particular tautomer where the nitrogen atom is protonated, other forms could potentially exist in equilibrium.

Quantum chemical calculations are essential for investigating these equilibria. nih.gov By calculating the total Gibbs free energy (ΔG) of all possible tautomers in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM), researchers can predict the relative stability and equilibrium populations of each form. nih.govacs.org For example, studies on hydroxy-substituted isoxazoles show that the proton can move to the ring nitrogen or a carbon atom, leading to keto-enol type tautomerism. nih.gov Similar calculations for 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole would clarify its predominant tautomeric form under different conditions and the energy barriers for interconversion, which is crucial for understanding its reactivity and potential biological interactions. acs.org

An analysis of the electronic structure provides deep insights into the bonding, aromaticity, and charge distribution within the 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole molecule. The introduction of heteroatoms (nitrogen and oxygen) into the polycyclic aromatic hydrocarbon framework significantly alters the electronic properties compared to an all-carbon analogue. researchgate.netanr.frmdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of single molecules, molecular modeling and dynamics simulations explore the behavior of molecules over time, often in a condensed phase (like a solution or a crystal).

For 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole, molecular dynamics (MD) simulations would be used to study its dynamic behavior and interactions with its environment, such as solvent molecules or a biological target. tandfonline.comaip.org MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. kpi.uaresearchgate.net

These simulations can reveal how the rigid fused ring system moves and flexes at different temperatures and how it interacts with neighboring molecules. tandfonline.comkpi.uaaip.org In the context of drug design, MD simulations are invaluable for studying how a ligand like 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole binds to a protein, assessing the stability of the complex, and identifying key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) over time. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic data, which is essential for confirming the structure of newly synthesized compounds. nih.gov Methods like DFT can accurately calculate the NMR chemical shifts (¹H and ¹³C), as well as the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netmdpi.comacs.org

For 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole, theoretical spectra would be generated and compared with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting NMR chemical shifts. d-nb.infoacs.org A strong correlation between the calculated and experimental shifts provides high confidence in the structural assignment. mdpi.com Similarly, the calculation of vibrational frequencies, after applying a scaling factor to account for anharmonicity and method limitations, allows for the assignment of every peak in the experimental IR and Raman spectra to a specific molecular motion. mdpi.comacs.orgacs.org

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for a Heterocyclic Compound

Spectroscopic TechniquePredicted ParameterTypical Computational MethodAccuracy/Agreement
¹³C NMR Chemical Shifts (ppm)DFT (GIAO)High correlation with experimental values is expected. acs.orgmdpi.com
¹H NMR Chemical Shifts (ppm)DFT (GIAO)Good agreement, aids in assigning complex spectra. d-nb.info
FT-IR Vibrational Frequencies (cm⁻¹)DFT (Frequency Analysis)Good agreement after scaling, allows for full peak assignment. mdpi.com
Raman Vibrational Frequencies (cm⁻¹)DFT (Frequency Analysis)Complements IR data, good agreement after scaling. acs.org
UV-Vis Electronic Transitions (λ_max)TD-DFTQualitatively predicts absorption wavelengths. d-nb.info

This table is a generalized representation based on studies of various heterocyclic compounds, as specific data for 2H-Indeno[5,6-d] mdpi.comresearchgate.netoxazole is not available.

Computational Approaches to Reaction Mechanisms and Energy Landscapes

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions and map their energy landscapes. For the 2H-Indeno[5,6-d] mdpi.comoxazole system and its analogs, these approaches are critical for understanding their synthesis and reactivity.

Density Functional Theory (DFT) is a predominant method used to model the electronic structure of oxazole derivatives. irjweb.com This quantum mechanical approach allows for the calculation of electron distribution, which is fundamental to identifying electrophilic and nucleophilic sites within the molecule. Such information is crucial for predicting how the molecule will interact with other reagents and for understanding its intrinsic reactivity. For instance, DFT calculations can help rationalize the regioselectivity observed in substitution reactions by comparing the energies of possible intermediates and transition states.

The synthesis of related heterocyclic systems, such as indazoles, has been studied computationally to understand the influence of structure on biological activity. researchgate.net Similar methodologies can be applied to the 2H-Indeno[5,6-d] mdpi.comoxazole core to explore various synthetic routes. For example, the Claisen-Schmidt condensation, a common method for forming related chalcone (B49325) intermediates, can be modeled to optimize reaction conditions like temperature and catalyst choice.

Furthermore, computational studies can predict the stability of different isomers and conformers. In a study on indeno[1,2-a]fluorene, DFT calculations were used to investigate the bistability between open-shell and closed-shell electronic states, revealing how subtle changes in molecular geometry can lead to significant differences in electronic properties. nih.gov This type of analysis is directly relevant to understanding the potential for similar phenomena in the indeno-oxazole framework.

Advanced computational techniques, such as those combining DFT with other methods like the complete-active-space multi-configuration approach with second-order perturbation theoretical correction (CASPT2), can provide even more accurate descriptions of the electronic structure, especially for systems with complex electronic configurations. rsc.org These methods are essential for accurately predicting the outcomes of reactions where multiple electronic states are accessible.

The table below summarizes key computational parameters often calculated in the study of reaction mechanisms for heterocyclic compounds.

Computational ParameterSignificance in Reaction Mechanism StudiesTypical Software/Method
Transition State Energy Determines the activation energy and rate of a reaction.Gaussian, ORCA / DFT (e.g., B3LYP)
Reaction Coordinate Analysis Maps the energy profile of a reaction from reactants to products.IRC (Intrinsic Reaction Coordinate) calculations
HOMO-LUMO Gap Indicates the chemical reactivity and electronic excitation properties. irjweb.comDFT, TD-DFT
Natural Bond Orbital (NBO) Analysis Describes the charge distribution and bonding interactions within the molecule. tandfonline.comNBO program within quantum chemistry packages
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. tandfonline.comDFT

In Silico Design Principles for Indeno-Oxazole Scaffolds

The principles of in silico design are increasingly being applied to accelerate the discovery of new molecules with desired properties, and the indeno-oxazole scaffold presents a promising framework for such endeavors. Computational design strategies focus on systematically modifying the core structure and evaluating the resulting changes in biological activity, physicochemical properties, and target interactions.

A cornerstone of in silico design is molecular docking. mdpi.com This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. For indeno-oxazole derivatives, docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of a target enzyme or receptor. researchgate.net By analyzing these interactions, researchers can propose modifications to the scaffold to enhance binding affinity and selectivity.

Pharmacophore mapping is another powerful tool that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the indeno-oxazole scaffold, this involves defining the spatial relationships between features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This model can then be used to screen virtual libraries of compounds or to guide the design of new derivatives that fit the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net For indeno-oxazole derivatives, a QSAR model could be developed by synthesizing a library of analogs with systematic variations in substituents and then measuring their activity. Regression analysis can then be used to build a predictive model that links specific structural features to the observed activity.

The following table outlines key in silico design principles and their applications to the indeno-oxazole scaffold.

Design PrincipleApplication to Indeno-Oxazole ScaffoldsRelevant Computational Tools
Scaffold Hopping Replacing the core indeno-oxazole structure with a different, but functionally similar, scaffold to explore new chemical space and intellectual property.Molecular similarity and shape-based screening software
Fragment-Based Drug Design (FBDD) Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound based on the indeno-oxazole core.Fragment screening libraries, X-ray crystallography, NMR
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed indeno-oxazole derivatives to identify candidates with favorable drug-like properties early in the design process. oregonstate.eduQikProp, ADMET Predictor, Discovery Studio
Metabolic Stability Enhancement Introducing chemical modifications, such as electron-withdrawing groups, to the indeno-oxazole scaffold to block sites of metabolic attack and increase the compound's half-life. In silico metabolism prediction tools (e.g., MetaSite)

Through the iterative application of these computational and theoretical approaches, the design of novel 2H-Indeno[5,6-d] mdpi.comoxazole derivatives can be rationalized and streamlined, ultimately leading to the discovery of new chemical entities with tailored biological and material properties.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For a rigid, polycyclic architecture like 2H-Indeno[5,6-d] epa.govrsc.orgoxazole (B20620), one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques are indispensable for assigning every proton and carbon atom.

¹H NMR Data Analysis for Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The structure of 2H-Indeno[5,6-d] epa.govrsc.orgoxazole contains seven protons, which are expected to be in unique chemical environments.

The spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Protons (H4, H7, H8): Three protons are attached to the benzene (B151609) and oxazole rings. The proton on the oxazole ring (H8) is expected to appear most downfield due to the influence of the adjacent oxygen and nitrogen atoms, likely in the range of δ 8.5-8.7 ppm, appearing as a singlet. The two protons on the benzene portion of the fused system (H4, H7) would appear as doublets due to coupling with each other, typically in the δ 7.2-7.8 ppm range.

Aliphatic Protons (H1, H2): The indene (B144670) moiety contains two sets of methylene (B1212753) protons. The two protons at the C1 position are chemically equivalent and would couple with the proton at C2, appearing as a doublet. The single proton at C2 would be split by the two protons at C1, resulting in a triplet. These signals are anticipated in the δ 3.0-4.5 ppm range.

Predicted ¹H NMR Data for 2H-Indeno[5,6-d] epa.govrsc.orgoxazole
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H88.5 - 8.7Singlet (s)-
H77.5 - 7.8Doublet (d)8.0 - 9.0
H47.2 - 7.5Doublet (d)8.0 - 9.0
H24.0 - 4.5Triplet (t)7.0 - 8.0
H13.0 - 3.5Doublet (d)7.0 - 8.0

¹³C NMR Data Analysis for Carbon Frameworks

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment. 2H-Indeno[5,6-d] epa.govrsc.orgoxazole has ten carbon atoms, all of which are expected to be chemically non-equivalent, thus showing ten distinct signals.

Heterocyclic Carbons (C8, C8a, C3a): The carbons within or attached to the oxazole ring are significantly influenced by the heteroatoms. C8 and C8a, being part of the C=N-O system, would be highly deshielded, appearing in the δ 150-175 ppm region. nih.gov

Aromatic Carbons (C4, C7, C4a, C7a): The four carbons of the benzene ring that are not at the fusion points would resonate in the typical aromatic region of δ 110-135 ppm. rsc.org

Quaternary Carbons (C3b, C8b): The two quaternary carbons at the ring junctions would also appear in the aromatic region but can be distinguished by their lack of a directly attached proton in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

Aliphatic Carbons (C1, C2): The sp³-hybridized carbons of the cyclopentane (B165970) ring would be the most shielded, appearing upfield around δ 30-50 ppm.

Predicted ¹³C NMR Data for 2H-Indeno[5,6-d] epa.govrsc.orgoxazole
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C8a170 - 175
C3a160 - 165
C8150 - 155
C4a, C7a, C3b, C8b130 - 145
C4, C7110 - 125
C245 - 55
C130 - 40

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2H-Indeno[5,6-d] epa.govrsc.orgoxazole, a COSY spectrum would show a clear correlation between the H4 and H7 protons of the benzene ring, confirming their ortho relationship. It would also show a correlation between the aliphatic H1 and H2 protons, establishing the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to the carbons they are directly attached to. It would definitively link the predicted proton signals to their corresponding carbon signals (e.g., H4 to C4, H1 to C1), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire fused-ring system. Key correlations would include the H4 proton showing a cross-peak to the quaternary carbon C8b, and the aliphatic proton H2 showing correlations to the aromatic carbons C3b and C3a, thus bridging the aliphatic and aromatic/heterocyclic domains of the molecule. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 2H-Indeno[5,6-d] epa.govrsc.orgoxazole would be characterized by several key absorption bands.

Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) would confirm the presence of protons on the aromatic and heterocyclic rings.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be indicative of the methylene groups in the indene part of the molecule.

C=N and C=C Stretching: A series of strong to medium absorptions in the 1450-1650 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon double bonds in the benzene ring and the carbon-nitrogen double bond within the oxazole ring. rsc.org

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region is characteristic of the C-O single bond stretching within the oxazole ring.

Predicted IR Absorption Bands for 2H-Indeno[5,6-d] epa.govrsc.orgoxazole
Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 2960
C=N Stretch1620 - 1650
Aromatic C=C Stretch1450 - 1600
C-O Stretch1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The fused aromatic and heterocyclic rings of 2H-Indeno[5,6-d] epa.govrsc.orgoxazole constitute an extended π-conjugated system. This is expected to result in strong absorption in the ultraviolet region. The spectrum would likely display multiple bands corresponding to π → π* transitions of varying energies, with the absorption maximum (λmax) expected to be in the 250-350 nm range, similar to other fused aromatic heterocycles.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula.

Molecular Formula Determination: For 2H-Indeno[5,6-d] epa.govrsc.orgoxazole, the molecular formula is C₁₀H₇NO. HRMS would be expected to show a molecular ion peak (M⁺) at a calculated m/z value of 157.0528, confirming the elemental composition. rsc.org

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides structural clues. Upon ionization, the molecular ion would likely undergo fragmentation through characteristic pathways for fused heterocycles. Plausible fragmentation could involve the loss of stable neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the oxazole ring. The indene portion might undergo rearrangements, leading to characteristic aromatic fragments. The most intense peak in the spectrum would be the molecular ion peak, reflecting the stability of the fused aromatic system.

Chemical Transformations and Derivatization of 2h Indeno 5,6 D 1 2 Oxazole

Functionalization of the Indeno-Oxazole Core via Electrophilic and Nucleophilic Substitutions

There is a lack of specific studies detailing the electrophilic and nucleophilic substitution reactions on the 2H-Indeno[5,6-D] nih.govnih.govoxazole (B20620) scaffold. Research on analogous heterocyclic systems suggests that such reactions could provide pathways to introduce a variety of functional groups, thereby modifying the electronic and steric properties of the molecule. However, without direct experimental evidence, any discussion on reaction conditions, regioselectivity, and the reactivity of the indeno-oxazole core would be purely speculative.

Post-Synthetic Modifications and Scaffold Diversification Strategies

Information regarding the post-synthetic modification of 2H-Indeno[5,6-D] nih.govnih.govoxazole is not available in the reviewed literature. Methodologies for scaffold diversification are crucial for the development of compound libraries for various applications. The absence of published work in this area indicates that the exploration of the chemical space around the 2H-Indeno[5,6-D] nih.govnih.govoxazole core is still in its nascent stages.

Ring-Opening and Rearrangement Reactions of the Indeno-Oxazole System

While ring-opening and rearrangement reactions are known for other oxazole-containing heterocycles, specific studies on the 2H-Indeno[5,6-D] nih.govnih.govoxazole system have not been found. Such reactions can be pivotal for accessing novel molecular frameworks and understanding the stability and reactivity of the fused ring system. The conditions required to induce such transformations and the resulting products for this specific compound remain undetermined.

Formation of Polyheterocyclic Systems Containing the Indeno-Oxazole Moiety

The use of 2H-Indeno[5,6-D] nih.govnih.govoxazole as a building block for the synthesis of more complex polyheterocyclic systems is an area that appears to be unexplored. The development of synthetic routes to fuse additional heterocyclic rings onto the indeno-oxazole core would be of significant interest for the creation of novel and structurally diverse molecules.

Structure Activity Relationship Sar Studies: Theoretical Aspects

Fundamental Principles of SAR in Heterocyclic Chemistry

Structure-Activity Relationship (SAR) studies investigate the link between the chemical structure of a molecule and its biological effect. pharmacologymentor.com The core principle is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure. slideshare.net In heterocyclic chemistry, SAR principles are applied to systematically modify heterocyclic scaffolds, like the indeno-oxazole core, to enhance desired biological activities or minimize adverse effects. nih.govdrugdesign.org

The primary aims of SAR analyses are to:

Identify the Pharmacophore : This involves determining the essential structural features and functional groups of a molecule that are responsible for its interaction with a specific biological target. pharmacologymentor.comslideshare.net

Optimize Activity : By making progressive alterations to a lead compound's structure—such as adding, removing, or replacing specific molecular fragments—chemists can improve its potency and selectivity. drugdesign.org

Develop Predictive Models : The data generated from these modifications are used to build models that can forecast the biological activity of new, unsynthesized compounds. pharmacologymentor.comdrugdesign.org

For nitrogen-containing heterocycles, SAR studies often explore how modifications to the ring system and its substituents affect interactions with biological targets like protein kinases, topoisomerases, or microtubules. nih.gov The process involves a continuous cycle of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the SAR. drugdesign.org

In Silico SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling for Indeno-Oxazole Derivatives

In silico SAR and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. pharmacologymentor.commdpi.com These models are crucial for rationally designing new indeno-oxazole derivatives with potentially enhanced efficacy. mdpi.com

QSAR modeling is based on the principle that variations in the biological activity of a set of congeneric compounds are correlated with changes in their molecular descriptors. ej-chem.org The process involves several key steps:

Data Set Preparation : A series of indeno-oxazole derivatives with known biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comnih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), are used to create a mathematical equation linking the descriptors to the activity. mdpi.comnih.gov

Model Validation : The model's statistical significance and predictive ability are rigorously assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (pred_r²). nih.govnih.gov

For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the steric and electrostatic fields around the molecules. rsc.org The resulting contour maps provide a visual guide for designing new derivatives, indicating where bulky, electron-donating, or electron-withdrawing groups might enhance or diminish activity. rsc.org

Table 1: Representative Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
Correlation coefficient; measures the fitness of the model for the training set. > 0.6
Cross-validated correlation coefficient; measures the internal predictive ability of the model. > 0.5
pred_r² Predictive R² for the external test set; measures the external predictive ability of the model. > 0.5

This table illustrates common statistical metrics used to validate the robustness and predictive power of QSAR models.

Theoretical Descriptors and Their Correlation with Activity

Theoretical descriptors are numerical values that characterize the specific properties of a molecule. In QSAR studies of indeno-oxazole derivatives, these descriptors are categorized based on the molecular properties they represent and are correlated with biological activity.

Electronic Properties : These descriptors quantify the electronic aspects of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electronegativity. researchgate.net These properties are crucial as they govern the molecule's ability to engage in electronic interactions, such as charge transfer with a biological target. researchgate.net

Hydrogen Bonding Potential : The capacity to form hydrogen bonds is critical for molecular recognition. The nitrogen and oxygen atoms within the oxazole (B20620) ring of the indeno-oxazole scaffold can act as hydrogen bond acceptors. researchgate.net Descriptors can quantify the number of potential hydrogen bond donors and acceptors, or properties like the polar surface area (PSA), which correlate strongly with a molecule's ability to form these interactions. mdpi.com

The correlation of these descriptors with activity allows researchers to understand the underlying mechanisms. For instance, a positive correlation with a descriptor like T_O_O_5 might indicate that the presence of an oxygen atom at a specific position is highly favorable for activity. nih.gov

Docking and Molecular Dynamics Simulations for Theoretical Ligand-Target Interactions and Binding Mechanisms

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an indeno-oxazole derivative, and its biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves:

Defining the 3D structures of both the ligand and the target receptor. nih.gov

Sampling a wide range of possible binding poses of the ligand within the receptor's active site. pnrjournal.com

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower energy scores typically indicating more favorable binding. nih.gov

Docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the indeno-oxazole derivative and specific amino acid residues in the target's active site. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. After an initial binding pose is determined by docking, an MD simulation can be run to:

Assess the stability of the complex. This is often measured by the Root Mean Square Deviation (RMSD) of the atomic positions; stable complexes show minimal fluctuations (e.g., below 2.5 Å). nih.gov

Analyze the flexibility of different parts of the protein and ligand, measured by the Root Mean Square Fluctuation (RMSF). nih.gov

Confirm the persistence of key interactions observed in docking and identify new, transient interactions.

Together, these simulations provide a detailed theoretical model of the binding mechanism, guiding the design of new derivatives with improved affinity and specificity for the target. rsc.org

Table 2: Example Output from Molecular Modeling Studies

Compound Docking Score (kcal/mol) Key Interacting Residues RMSD (Å)
Derivative A -9.1 ASN 46, LEU 84 1.8
Derivative B -8.5 LYS 63, ASP 191 2.1
Derivative C -7.2 VAL 43, GLY 117 2.4

This interactive table presents hypothetical data illustrating how docking scores, key residue interactions, and RMSD values are used to evaluate and compare potential ligands.

Influence of Substituents on the Electronic and Steric Properties of the Indeno-Oxazole Scaffold

The rational design of potent indeno-oxazole derivatives heavily relies on understanding how different substituent groups attached to the core scaffold influence its electronic and steric properties.

Electronic Effects : Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EWGs (e.g., nitro, halogen groups like fluorine) decrease the electron density of the heterocyclic ring system. researchgate.netnih.gov This can enhance π-accepting ability and influence the molecule's ability to participate in certain non-covalent interactions. nih.gov

EDGs (e.g., amino, methoxy (B1213986) groups) increase the electron density of the ring system, which can alter its reactivity and interaction profile. researchgate.net These electronic modifications can directly impact properties like hydrogen bond basicity and the strength of π-π stacking interactions with aromatic residues in a binding pocket.

Steric Effects : The size and shape of a substituent introduce steric hindrance, which can either promote or hinder binding to a target. rsc.org

Bulky Substituents : Large groups can be beneficial if they fit into a large hydrophobic pocket on the receptor, increasing binding affinity. Conversely, they can cause steric clashes that prevent the ligand from adopting the optimal conformation for binding.

Rotatable Bonds : The introduction of flexible alkyl chains increases the number of rotatable bonds, which can allow the molecule to adapt its conformation to fit the active site, but may also come with an entropic penalty upon binding. nih.gov

DFT calculations are often employed to rationalize the relationship between the steric and electronic properties of substituted molecules and their observed activities or solid-state structures. rsc.orgresearchgate.net By systematically varying substituents on the indeno-oxazole scaffold, researchers can fine-tune its properties to achieve optimal interaction with a biological target.

Advanced Applications of 2h Indeno 5,6 D 1 2 Oxazole As Synthetic Intermediates and Scaffolds

Role as Building Blocks in the Synthesis of Complex Molecules

There is no specific information available in the reviewed literature detailing the use of 2H-Indeno[5,6-D] nih.govoxazole (B20620) as a building block in the synthesis of more complex molecules. The oxazole and isoxazole (B147169) moieties are important heterocyclic systems used by chemists to construct larger, biologically active compounds. nih.govresearchgate.net However, specific examples, reaction schemes, or yields involving the 2H-Indeno[5,6-D] nih.govoxazole scaffold have not been reported.

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

No research could be found that describes the use of 2H-Indeno[5,6-D] nih.govoxazole or its derivatives as chiral auxiliaries or ligands in asymmetric synthesis. Chiral ligands containing oxazoline (B21484) rings are well-established in catalysis for producing enantiomerically pure compounds, but there are no documented instances of the indeno-oxazole system being employed for this purpose. researchgate.net

Contribution to New Chemical Space Exploration and Diversity-Oriented Synthesis

The application of 2H-Indeno[5,6-D] nih.govoxazole in diversity-oriented synthesis (DOS) or for the exploration of new chemical space is not documented in the available scientific literature. While DOS strategies often employ heterocyclic scaffolds to rapidly generate libraries of diverse molecules, the specific use of this indeno-oxazole has not been a subject of such studies. nih.govfrontiersin.org

Design of Privileged Scaffolds for Chemical Biology Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Certain heterocyclic structures, including some oxazoles and indazoles, have been identified as privileged scaffolds in medicinal chemistry. nih.govresearchgate.netnih.gov However, there is no evidence in the literature to suggest that 2H-Indeno[5,6-D] nih.govoxazole has been specifically designed or investigated as a privileged scaffold for chemical biology research.

Future Research Directions in Indeno Oxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern organic chemistry. Future efforts in the synthesis of 2H-Indeno[5,6-D] nih.govfigshare.comoxazole (B20620) and its derivatives should prioritize the development of novel and sustainable routes that move beyond traditional, often harsh, reaction conditions.

Green chemistry principles offer a valuable roadmap for this endeavor. The exploration of microwave-assisted and ultrasound-assisted organic synthesis could significantly reduce reaction times and energy consumption. These techniques have shown promise in the synthesis of various heterocyclic compounds by promoting efficient heat and mass transfer. Furthermore, the use of environmentally friendly solvents, such as ionic liquids or deep eutectic solvents, could replace hazardous volatile organic compounds, minimizing the environmental footprint of synthetic processes.

Catalysis will undoubtedly play a pivotal role in the next generation of indeno-oxazole syntheses. The development of novel catalysts, including reusable solid-supported catalysts and nanocatalysts, can lead to higher yields, improved selectivity, and simplified product purification. Metal-free catalytic systems are also a highly attractive area of investigation, offering the potential to circumvent issues of metal contamination in the final products. Methodologies such as the van Leusen oxazole synthesis, which has been a workhorse in the preparation of various oxazole-containing molecules, could be adapted and optimized for the construction of the indeno-oxazole core under greener conditions.

A comparative look at established synthetic strategies for related heterocyclic systems can provide valuable inspiration. For instance, cascade reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials, represent a highly efficient and atom-economical approach that could be applied to the synthesis of fused indeno-oxazoles.

Exploration of Undiscovered Reactivity Patterns and Selectivities

A thorough understanding of the inherent reactivity of the 2H-Indeno[5,6-D] nih.govfigshare.comoxazole nucleus is crucial for its effective utilization as a building block in medicinal and materials chemistry. While general reactivity patterns of the oxazole ring are known, the influence of the fused indene (B144670) ring on its electronic properties and, consequently, its reactivity, remains largely unexplored.

Future investigations should systematically probe the electrophilic and nucleophilic substitution reactions of the indeno-oxazole scaffold. Key questions to be addressed include identifying the most reactive sites for substitution and understanding how the regioselectivity is governed by the electronic interplay between the indene and oxazole moieties. For instance, electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position; however, the fusion to the indene ring could alter this preference.

The potential for the indeno-oxazole system to participate in cycloaddition reactions, such as Diels-Alder reactions, should also be investigated. These reactions could provide rapid access to more complex, polycyclic structures with diverse functionalities. Furthermore, the development of selective C-H activation and functionalization methods for the indeno-oxazole core would be a significant advancement, enabling the direct introduction of various substituents without the need for pre-functionalized starting materials.

Ring-opening reactions of the oxazole moiety could also be a fruitful area of research, providing access to novel acyclic or alternative heterocyclic structures. Understanding the conditions that promote selective ring cleavage will expand the synthetic utility of the indeno-oxazole scaffold.

Advanced Computational Methodologies for Prediction, Design, and Mechanistic Insights

The integration of advanced computational methodologies offers a powerful tool to accelerate research in indeno-oxazole chemistry. Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the structural and electronic properties of 2H-Indeno[5,6-D] nih.govfigshare.comoxazole and its derivatives.

Computational studies can be employed to predict key molecular properties such as optimized geometries, HOMO-LUMO energy gaps, and molecular electrostatic potential maps. This information is invaluable for understanding the inherent reactivity of the molecule and predicting its behavior in chemical reactions. For example, by calculating the electron density at different positions of the indeno-oxazole ring, it is possible to predict the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational modeling can be a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed understanding of the reaction pathway. This knowledge can then be used to optimize reaction conditions to favor the desired product and suppress unwanted side reactions.

In the realm of molecular design, computational methods can be used to virtually screen libraries of potential indeno-oxazole derivatives for desired properties, such as biological activity or specific material characteristics. This in silico approach can significantly reduce the time and resources required for experimental screening, allowing researchers to focus on the most promising candidates.

Integration with Flow Chemistry and High-Throughput Synthesis for Efficient Scaffold Generation

The translation of synthetic discoveries from the laboratory to a larger scale often presents significant challenges. The integration of flow chemistry and high-throughput synthesis techniques offers a transformative approach to address these challenges and accelerate the generation of indeno-oxazole scaffolds.

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing. These include enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The small reactor volumes and high surface-area-to-volume ratios in flow systems also allow for rapid heating and cooling, enabling reactions to be performed under conditions that are not easily accessible in batch.

The modular nature of flow chemistry systems allows for the straightforward integration of multiple reaction and purification steps into a single, automated process. This "telescoping" of synthetic sequences can significantly reduce manual handling and purification time, leading to a more efficient and streamlined workflow. For the synthesis of indeno-oxazole derivatives, a multi-step flow process could be envisioned, starting from simple precursors and culminating in the formation of the final, purified product.

High-throughput synthesis platforms, which allow for the parallel synthesis of large numbers of compounds, can be coupled with flow chemistry to rapidly generate libraries of indeno-oxazole derivatives for screening purposes. This combination of technologies provides a powerful engine for the discovery of new compounds with desired biological or material properties.

Expanding the Chemical Space of Fused Indeno-Oxazoles through Innovative Design

The exploration and expansion of the chemical space surrounding the 2H-Indeno[5,6-D] nih.govfigshare.comoxazole core is a critical endeavor for unlocking its full potential. Innovative design strategies are needed to create novel derivatives with diverse functionalities and three-dimensional architectures.

One promising strategy involves the late-stage functionalization of the indeno-oxazole scaffold. This approach focuses on introducing chemical diversity at a late stage in the synthetic sequence, allowing for the rapid generation of a wide range of analogs from a common intermediate. Techniques such as C-H activation and cross-coupling reactions are particularly well-suited for this purpose.

Another avenue for expanding chemical space is through the synthesis of novel fused indeno-oxazole systems. This could involve the annulation of additional rings onto the existing indeno-oxazole framework or the development of synthetic routes to alternative isomeric forms of the indeno-oxazole core. For example, exploring different fusion patterns between the indene and oxazole rings would lead to a variety of new heterocyclic scaffolds with distinct electronic and steric properties.

The incorporation of "click chemistry" handles, such as alkynes or azides, onto the indeno-oxazole scaffold would provide a versatile platform for further derivatization. Click chemistry reactions are known for their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them an ideal tool for rapidly generating diverse libraries of compounds.

By systematically exploring these innovative design strategies, chemists can significantly expand the accessible chemical space of fused indeno-oxazoles, paving the way for the discovery of new molecules with valuable applications in science and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2H-Indeno[5,6-D][1,2]oxazole derivatives, and how can reaction conditions be optimized?

  • Methodology : Van Leusen's oxazole synthesis is widely used, starting with aromatic aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) under reflux in methanol with potassium carbonate. Key parameters include temperature (70°C), reflux time (3 hours), and post-reaction extraction with methyl tert-butyl ether .
  • Optimization : Yield improvements (up to 85%) are achieved by adjusting solvent ratios (methanol/water) and purification via column chromatography. For halogenated derivatives, electrophilic substitution with bromine/iodine in DMF is recommended .

Q. How can researchers characterize the electronic properties of this compound derivatives to predict reactivity?

  • Methodology : Molecular electrostatic potential (MEP) calculations on optimized geometries (using DFT at B3LYP/6-31G* level) identify electron-rich/depleted regions. For example, the oxazole nitrogen exhibits a potential of −35 kcal/mol, making it a halogen bond acceptor .
  • Experimental Validation : X-ray crystallography confirms halogen bonding (e.g., Br/I⋯N interactions) in cocrystals with perfluorinated iodobenzenes, correlating with MEP predictions .

Q. What in vitro assays are suitable for initial screening of biological activity in these compounds?

  • Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values reported between 48–82 μM for fused oxazole derivatives) .
  • Enzyme Inhibition : Cholinesterase inhibition assays (e.g., acetylcholinesterase from electric eel) with IC₅₀ values <10 μM for oxazolo[5,4h]isoquinoline derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing amino-functionalized 1,2-oxazoles be addressed?

  • Methodology : Use β-enamino ketoesters as precursors for cyclocondensation with hydroxylamine. For example, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates are synthesized with >90% regioselectivity via microwave-assisted reactions (120°C, 30 min) .
  • Data Contradiction : Competing pathways (e.g., 1,3-oxazole vs. 1,2-oxazole formation) are mitigated by controlling steric effects with bulky substituents (e.g., tert-butyl groups) .

Q. What strategies resolve discrepancies in reported anti-cancer activities of 1,3-oxazole derivatives?

  • Mechanistic Insights : Molecular docking studies (e.g., AutoDock Vina) reveal that sulfonamide-substituted oxazoles inhibit tubulin polymerization (binding energy: −9.2 kcal/mol) but show variability due to substituent-dependent π-π stacking .
  • Experimental Validation : Compare cytotoxicity (MTT assays) across cell lines (e.g., MCF-7 vs. HepG2). For example, 5-(4-fluoronaphthalen-1-yl)oxazole shows IC₅₀ = 1.8 μM in MCF-7 but no activity in HepG2, highlighting cell-type specificity .

Q. How do structural modifications influence the stability and phase transitions of halogenated oxazoles?

  • Thermal Analysis : Differential scanning calorimetry (DSC) of 4-((4-bromophenyl)sulfonyl)oxazole derivatives reveals melting points >200°C and glass transitions at 120°C, attributed to sulfonyl group rigidity .
  • Crystallographic Data : Halogen substituents (e.g., bromine) increase lattice energy, as shown by XRD-derived density functional theory (DFT) calculations (unit cell volume reduction by 15% with Br vs. H) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.